molecular formula C17H16N2O2S2 B12131841 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 13788-26-6

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131841
CAS No.: 13788-26-6
M. Wt: 344.5 g/mol
InChI Key: VXQGBGAKYBGKCS-GDNBJRDFSA-N
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Description

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a furan and dimethylaminobenzylidene substituent, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as piperidine or pyridine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The furan and dimethylaminobenzylidene substituents can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound’s anti-inflammatory properties make it a candidate for the development of new therapeutic agents for treating inflammatory diseases. Its anticancer activity is also being explored for potential use in chemotherapy.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Benzylidene Derivatives: Compounds with a benzylidene substituent, such as benzylidene thiazolidinones.

    Furan Derivatives: Compounds with a furan ring, such as furan-2-ylmethyl thiazolidinones.

Uniqueness

The uniqueness of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of both a furan ring and a dimethylaminobenzylidene substituent, along with the thiazolidinone core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

13788-26-6

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-18(2)13-7-5-12(6-8-13)10-15-16(20)19(17(22)23-15)11-14-4-3-9-21-14/h3-10H,11H2,1-2H3/b15-10-

InChI Key

VXQGBGAKYBGKCS-GDNBJRDFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

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